N-(2,3-dimethyl-4-nitrophenyl)-3-phenylpropanamide
Overview
Description
N-(2,3-dimethyl-4-nitrophenyl)-3-phenylpropanamide is an organic compound that belongs to the class of amides It features a phenylpropanamide backbone with a substituted nitrophenyl group
Scientific Research Applications
N-(2,3-dimethyl-4-nitrophenyl)-3-phenylpropanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethyl-4-nitrophenyl)-3-phenylpropanamide typically involves the following steps:
Nitration: The starting material, 2,3-dimethylphenol, undergoes nitration to form 2,3-dimethyl-4-nitrophenol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethyl-4-nitrophenyl)-3-phenylpropanamide can undergo various chemical reactions, including:
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.
Substitution: Halogenating agents like bromine, nitrating agents like nitric acid.
Major Products Formed
Reduction: Formation of N-(2,3-dimethyl-4-aminophenyl)-3-phenylpropanamide.
Substitution: Formation of halogenated or nitrated derivatives of the original compound.
Mechanism of Action
The mechanism of action of N-(2,3-dimethyl-4-nitrophenyl)-3-phenylpropanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dimethyl-4-nitrophenyl)benzenesulfonamide
- 2,3-dimethyl-4-nitroaniline
Uniqueness
N-(2,3-dimethyl-4-nitrophenyl)-3-phenylpropanamide is unique due to its specific structural features, such as the combination of a nitrophenyl group and a phenylpropanamide backbone. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in various fields.
Properties
IUPAC Name |
N-(2,3-dimethyl-4-nitrophenyl)-3-phenylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-12-13(2)16(19(21)22)10-9-15(12)18-17(20)11-8-14-6-4-3-5-7-14/h3-7,9-10H,8,11H2,1-2H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRADMZGTQEFDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)[N+](=O)[O-])NC(=O)CCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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